molecular formula C14H12O5S B2714814 4-Formylphenyl 4-methoxybenzenesulfonate CAS No. 431909-59-0

4-Formylphenyl 4-methoxybenzenesulfonate

Cat. No. B2714814
CAS RN: 431909-59-0
M. Wt: 292.31
InChI Key: OYVPSHICKPOUAC-UHFFFAOYSA-N
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Description

“4-Formylphenyl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C14H12O5S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 292.31 Da.

Scientific Research Applications

Noncovalent Interactions in Supramolecular Architectures

A study by Andleeb et al. (2018) explored the role of noncovalent interactions in supramolecular architectures using a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including 4-formylphenyl 4-methoxybenzenesulfonate. They found that halogen-bonding interactions were crucial in rationalizing the solid-state crystal structures, with a focus on O...X and X...X halogen-bonding interactions. This work contributes to understanding the operational role of these interactions in designed topologies of molecular structures (Andleeb et al., 2018).

Catalysis in Methanolysis Reactions

Shashidhar et al. (1997) investigated the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate and found evidence for the catalytic involvement of the neighboring aldehyde carbonyl group in intramolecular nucleophilic catalysis. This research provides insights into the mechanisms of nucleophilic substitution at sulfonyl sulfur, highlighting the specific role of this compound in these reactions (Shashidhar et al., 1997).

Application in Antiviral Research

A study by Huang et al. (2016) on paeonol-phenylsulfonyl derivatives identified 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate as having potent antiviral effects against Hepatitis B virus. This suggests a potential application of this compound derivatives in the development of antiviral medicines (Huang et al., 2016).

Role in Antimalarial and Anticancer Activities

Research by Betts et al. (2006) demonstrated that derivatives of this compound, such as 4-methoxyphenyl 4-nitrobenzenesulfonate, showed significant antimalarial activities, highlighting its potential in developing therapeutics for malaria and cancer (Betts et al., 2006).

Monitoring Aldol Reactions Using Fluorogenic Aldehydes

Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring aldol reactions. This aldehyde, connected to the 4-formylphenyl group, was found to be useful in observing the progress of these reactions through increased fluorescence, showcasing an application in analytical chemistry (Guo & Tanaka, 2009).

properties

IUPAC Name

(4-formylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-12-6-8-14(9-7-12)20(16,17)19-13-4-2-11(10-15)3-5-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPSHICKPOUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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